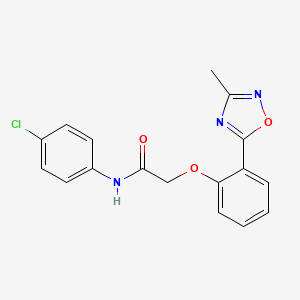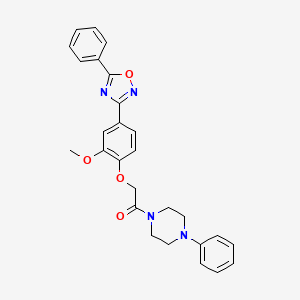
4-fluoro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMeOx, and it has been synthesized using different methods. The purpose of
Mecanismo De Acción
The mechanism of action of FMeOx is not fully understood. However, it has been reported to exhibit its anticancer activity by inducing apoptosis, which is a programmed cell death process. FMeOx has also been reported to inhibit histone deacetylases, leading to the upregulation of certain genes involved in cell cycle regulation and apoptosis. In addition, FMeOx has been reported to exhibit neuroprotective effects by reducing oxidative stress-induced cell death and increasing the levels of certain antioxidant enzymes.
Biochemical and Physiological Effects:
FMeOx has been reported to exhibit different biochemical and physiological effects depending on the application. In anticancer studies, FMeOx has been reported to induce apoptosis and inhibit cell proliferation. In biochemistry studies, FMeOx has been reported to inhibit histone deacetylases, leading to the upregulation of certain genes involved in cell cycle regulation and apoptosis. In neuroscience studies, FMeOx has been reported to exhibit neuroprotective effects by reducing oxidative stress-induced cell death and increasing the levels of certain antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMeOx has several advantages for lab experiments, including its high yield of synthesis, stability, and potential applications in different fields. However, FMeOx also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of FMeOx. One direction is to further investigate its potential applications in different fields, including medicinal chemistry, biochemistry, and neuroscience. Another direction is to study its mechanism of action in more detail to fully understand its effects on different biological systems. Additionally, further studies are needed to evaluate its potential toxicity and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, FMeOx is a chemical compound that has gained significant attention in the scientific community due to its potential applications in different fields. The synthesis of FMeOx has been achieved using different methods, and it has been studied for its potential applications in medicinal chemistry, biochemistry, and neuroscience. FMeOx exhibits different biochemical and physiological effects depending on the application, and it has several advantages and limitations for lab experiments. There are several future directions for the study of FMeOx, including further investigation of its potential applications and its mechanism of action.
Métodos De Síntesis
The synthesis of FMeOx has been achieved using different methods. One method involves the reaction of 4-fluorobenzoyl chloride with 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a base. Another method involves the reaction of 4-fluorobenzoyl chloride with 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling reagent. Both methods have been reported to yield FMeOx in good yields.
Aplicaciones Científicas De Investigación
FMeOx has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, FMeOx has been reported to exhibit anticancer activity against different cancer cell lines. In biochemistry, FMeOx has been studied as a potential inhibitor of histone deacetylases, which are enzymes involved in gene expression regulation. In neuroscience, FMeOx has been reported to exhibit neuroprotective effects against oxidative stress-induced cell death.
Propiedades
IUPAC Name |
4-fluoro-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-23-14-5-3-2-4-13(14)16-20-15(24-21-16)10-19-17(22)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKUAHPIESVQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709683.png)



![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)









